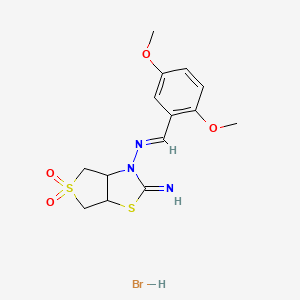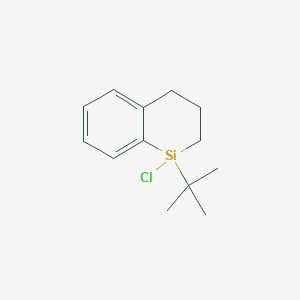![molecular formula C31H26ClN5O4 B12618246 N-[4-[(3aR,6aS)-7'-chloro-1-(1H-indol-3-ylmethyl)-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12618246.png)
N-[4-[(3aR,6aS)-7'-chloro-1-(1H-indol-3-ylmethyl)-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(3aR,6aS)-7’-chloro-1-(1H-indol-3-ylmethyl)-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3aR,6aS)-7’-chloro-1-(1H-indol-3-ylmethyl)-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide typically involves multi-step organic synthesis The process starts with the preparation of the indole derivatives, followed by the formation of the spirocyclic core through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of scalable purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3aR,6aS)-7’-chloro-1-(1H-indol-3-ylmethyl)-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that can stabilize the intermediate species formed during the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules in specific ways, making it a useful tool for studying biochemical pathways.
Medicine: The compound’s potential bioactivity could make it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry: Its properties might be exploited in the development of new materials with specific mechanical or electronic properties.
Mechanism of Action
The mechanism by which N-[4-[(3aR,6aS)-7’-chloro-1-(1H-indol-3-ylmethyl)-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound’s structure allows it to bind with high affinity and specificity. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic indole derivatives, such as:
- Spirooxindoles
- Spiroindolines
- Spiroindolones
Uniqueness
What sets N-[4-[(3aR,6aS)-7’-chloro-1-(1H-indol-3-ylmethyl)-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide apart is its specific combination of functional groups and its spirocyclic structure, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C31H26ClN5O4 |
|---|---|
Molecular Weight |
568.0 g/mol |
IUPAC Name |
N-[4-[(3aR,6aS)-7'-chloro-1-(1H-indol-3-ylmethyl)-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C31H26ClN5O4/c1-15-11-21-27(22(32)12-15)35-30(41)31(21)26-25(24(36-31)13-17-14-33-23-6-4-3-5-20(17)23)28(39)37(29(26)40)19-9-7-18(8-10-19)34-16(2)38/h3-12,14,24-26,33,36H,13H2,1-2H3,(H,34,38)(H,35,41)/t24?,25-,26+,31?/m1/s1 |
InChI Key |
BVPDGABHJDBZOU-WNTIQRTOSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=O)C23[C@H]4[C@@H](C(N3)CC5=CNC6=CC=CC=C65)C(=O)N(C4=O)C7=CC=C(C=C7)NC(=O)C |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=O)C23C4C(C(N3)CC5=CNC6=CC=CC=C65)C(=O)N(C4=O)C7=CC=C(C=C7)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


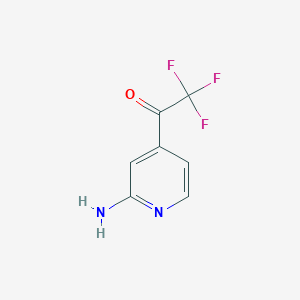
![4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12618179.png)
![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
![N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide](/img/structure/B12618189.png)
![Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate](/img/structure/B12618192.png)
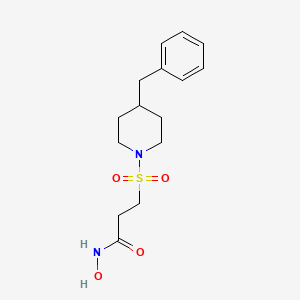
![N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12618210.png)
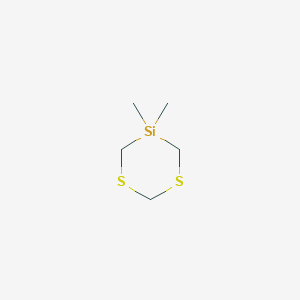
![5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12618222.png)
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B12618225.png)
![3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12618233.png)
